

# A Technical Guide to the Chemical and Physical Properties of Ketocaine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | Ketocaine |
| Cat. No.:      | B1673602  |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Abstract:** This document provides a comprehensive technical overview of **Ketocaine**, a topical local anesthetic from the butyrophenone family. It details the core chemical and physical properties, mechanism of action, and relevant experimental protocols for synthesis and characterization. All quantitative data is presented in tabular format for clarity, and key processes are visualized using logical diagrams.

## Core Chemical and Physical Properties

**Ketocaine** is an amino ether local anesthetic used topically for pain relief.<sup>[1]</sup> Its fundamental properties are crucial for understanding its formulation, stability, and pharmacological behavior. The key identifiers and computed properties are summarized below.

| Property                              | Value                                                             | Reference                               |
|---------------------------------------|-------------------------------------------------------------------|-----------------------------------------|
| IUPAC Name                            | 1-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]butan-1-one           | <a href="#">[1]</a> <a href="#">[2]</a> |
| Chemical Formula                      | C <sub>18</sub> H <sub>29</sub> NO <sub>2</sub>                   | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight                      | 291.43 g/mol                                                      |                                         |
| CAS Number                            | 1092-46-2                                                         |                                         |
| Synonyms                              | 2'-(2-(Diisopropylamino)ethoxy)butyrophene, Ketocainum, Cetocaina |                                         |
| Predicted pKa                         | 9.75 ± 0.28                                                       |                                         |
| Predicted Water Solubility (HCl salt) | 0.101 mg/mL                                                       |                                         |
| Solubility (Experimental)             | Soluble in DMSO                                                   |                                         |
| XLogP3-AA                             | 4                                                                 |                                         |
| Hydrogen Bond Donor Count             | 0                                                                 |                                         |
| Hydrogen Bond Acceptor Count          | 3                                                                 |                                         |
| Rotatable Bond Count                  | 9                                                                 |                                         |

## Mechanism of Action

As a local anesthetic, **Ketocaine**'s primary mechanism of action is the blockade of nerve impulses. This is achieved by inhibiting the propagation of action potentials in neurons, which prevents the transmission of pain signals to the central nervous system.

While the specific interactions of **Ketocaine** have not been exhaustively detailed in publicly available literature, its action can be inferred from the well-understood mechanism of other amino ether local anesthetics. These compounds typically function by reversibly binding to and

inactivating voltage-gated sodium channels within the neuronal cell membrane. By blocking sodium influx, the neuron cannot depolarize, and the action potential is halted.

Beyond its anesthetic properties, some studies indicate broader biological activity. **Ketocaine** has been observed to modify oxygen consumption in tissues with anaerobic metabolism and to inhibit the mitotic activity of human lymphocytes stimulated by phytohemagglutinin. Furthermore, synthetic analogues of **Ketocaine** have demonstrated interesting antitumor activity in mice with Ehrlich ascites tumor cells, suggesting potential for further pharmacological investigation.



[Click to download full resolution via product page](#)

**Caption:** General mechanism of local anesthetics like **Ketocaine** blocking pain signals.

## Experimental Protocols

This section details the methodologies for the synthesis and characterization of **Ketocaine**. Where specific protocols for **Ketocaine** are not available, standard, widely accepted methods are described.

## Synthesis of Ketocaine via Williamson Ether Synthesis

**Ketocaine** can be synthesized through a Williamson ether synthesis reaction. This method involves the reaction of an alkoxide (from a phenol) with a primary alkyl halide.

Reactants:

- 2'-hydroxybutyrophenone (1)
- Diisopropylaminoethyl chloride (2)
- A suitable base (e.g., Sodium Hydride, NaH) to deprotonate the phenol.
- An aprotic polar solvent (e.g., Tetrahydrofuran, THF).

Procedure:

- Deprotonation: Dissolve 2'-hydroxybutyrophenone in the anhydrous solvent within a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
- Add the base portion-wise at a controlled temperature (e.g., 0 °C) to form the corresponding sodium phenoxide. Stir the mixture until the deprotonation is complete.
- Nucleophilic Substitution: Add diisopropylaminoethyl chloride to the reaction mixture.
- Heat the mixture under reflux for several hours to allow the S<sub>n</sub>2 reaction to proceed to completion.
- Work-up and Purification: After cooling, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product using column chromatography to yield pure **Ketocaine** (3).



[Click to download full resolution via product page](#)

**Caption:** Workflow for the synthesis of **Ketocaine** via Williamson ether synthesis.

## Protocol for Melting Point Determination

The melting point is a critical parameter for assessing the purity of a crystalline solid.

Apparatus:

- Melting point apparatus (e.g., Thomas-Hoover or digital equivalent).
- Capillary tubes (sealed at one end).
- Sample of purified **Ketocaine**.

Procedure:

- Sample Preparation: Load a small amount of finely powdered, dry **Ketocaine** into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
- Determination:
  - For an unknown compound, perform a rapid heating to get an approximate melting range.
  - For a more precise measurement, heat rapidly to about 20 °C below the approximate melting point.
  - Then, decrease the heating rate to 1-2 °C per minute.
- Observation: Record the temperature at which the first liquid drop appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point should be a range. A pure compound will exhibit a sharp melting range (typically < 2 °C).

## Protocol for Solubility Assessment

Determining solubility is essential for developing formulations. A standard shake-flask method can be employed.

Materials:

- Purified **Ketocaine**.
- A selection of solvents (e.g., water, ethanol, DMSO, phosphate-buffered saline at various pH values).
- Vials with screw caps.
- Orbital shaker or vortex mixer.
- Analytical balance.

- Centrifuge.
- Spectrophotometer or HPLC for quantification.

**Procedure:**

- Sample Preparation: Add an excess amount of **Ketocaine** to a known volume of the chosen solvent in a vial. This ensures that a saturated solution is formed.
- Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid.
- Quantification: Carefully withdraw a known volume of the supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of dissolved **Ketocaine** using a pre-validated analytical method, such as UV-Vis spectrophotometry or HPLC.
- Calculation: The solubility is expressed in units such as mg/mL or mol/L.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ketocaine - Wikipedia [en.wikipedia.org]
- 2. Ketocaine | C18H29NO2 | CID 68946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Chemical and Physical Properties of Ketocaine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673602#chemical-and-physical-properties-of-ketocaine]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)